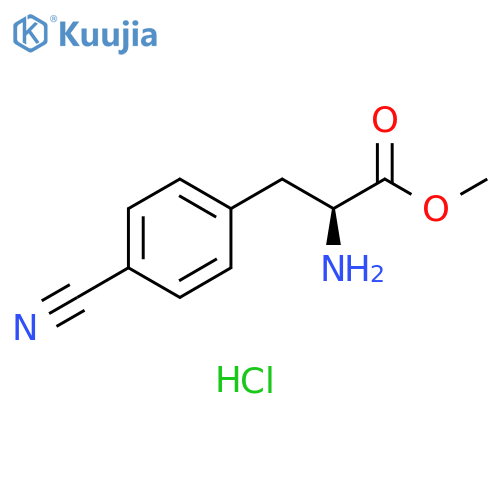

Cas no 306733-12-0 (L-(S)-4-Cyanophenylalanine, methyl ester HCl)

L-(S)-4-Cyanophenylalanine, methyl ester HCl 化学的及び物理的性質

名前と識別子

-

- L-(S)-4-Cyanophenylalanine, methyl ester HCl

- (S)-methyl 2-amino-3-(4-cyanophenyl)propanoate HYDROCHLORIDE

-

- MDL: MFCD24434926

- インチ: 1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8;/h2-5,10H,6,13H2,1H3;1H/t10-;/m0./s1

- InChIKey: YFOWBJYJUKOPDZ-PPHPATTJSA-N

- ほほえんだ: C(C1C=CC(C#N)=CC=1)[C@H](N)C(=O)OC.Cl

L-(S)-4-Cyanophenylalanine, methyl ester HCl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00835543-1g |

L-(S)-4-Cyanophenylalanine, methyl ester HCl |

306733-12-0 | 95% | 1g |

¥2366.0 | 2023-03-11 | |

| Ambeed | A726062-1g |

L-(S)-4-Cyanophenylalanine, methyl ester HCl |

306733-12-0 | 95% | 1g |

$316.0 | 2024-07-28 | |

| Enamine | EN300-7387624-0.5g |

methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate hydrochloride |

306733-12-0 | 95.0% | 0.5g |

$209.0 | 2025-03-11 | |

| Enamine | EN300-7387624-10.0g |

methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate hydrochloride |

306733-12-0 | 95.0% | 10.0g |

$1286.0 | 2025-03-11 | |

| Aaron | AR01JKAE-500mg |

L-(S)-4-Cyanophenylalanine, methyl ester HCl |

306733-12-0 | 95% | 500mg |

$313.00 | 2025-02-14 | |

| A2B Chem LLC | AZ91274-100mg |

L-(S)-4-Cyanophenylalanine, methyl ester HCl |

306733-12-0 | 100mg |

$166.00 | 2023-12-31 | ||

| 1PlusChem | 1P01JK22-100mg |

L-(S)-4-Cyanophenylalanine, methyl ester HCl |

306733-12-0 | 95% | 100mg |

$209.00 | 2024-05-06 | |

| 1PlusChem | 1P01JK22-1g |

L-(S)-4-Cyanophenylalanine, methyl ester HCl |

306733-12-0 | 95% | 1g |

$609.00 | 2024-05-06 | |

| A2B Chem LLC | AZ91274-1g |

L-(S)-4-Cyanophenylalanine, methyl ester HCl |

306733-12-0 | 95% | 1g |

$282.00 | 2024-04-20 | |

| A2B Chem LLC | AZ91274-500mg |

L-(S)-4-Cyanophenylalanine, methyl ester HCl |

306733-12-0 | 500mg |

$384.00 | 2023-12-31 |

L-(S)-4-Cyanophenylalanine, methyl ester HCl 関連文献

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

L-(S)-4-Cyanophenylalanine, methyl ester HClに関する追加情報

Introduction to L-(S)-4-Cyanophenylalanine, Methyl Ester HCl (CAS No. 306733-12-0)

L-(S)-4-Cyanophenylalanine, Methyl Ester HCl, identified by its Chemical Abstracts Service (CAS) number 306733-12-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, a derivative of phenylalanine, features a cyanide group at the para position of the phenyl ring and is further modified with a methyl ester group and an hydrochloride salt form, enhancing its solubility and reactivity in various biochemical applications.

The structural uniqueness of L-(S)-4-Cyanophenylalanine, Methyl Ester HCl makes it a valuable intermediate in the synthesis of more complex molecules. Its chiral center, specifically the (S)-configuration, is crucial for applications in enantioselective synthesis and drug development, where the stereochemistry of a molecule can significantly influence its biological activity. The presence of the cyanide group not only contributes to its distinct spectral properties but also opens up possibilities for further chemical transformations, such as hydrolysis or reduction, which can yield different pharmacologically relevant compounds.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from amino acid analogs. L-(S)-4-Cyanophenylalanine, Methyl Ester HCl has been explored as a building block in the synthesis of potential drug candidates for various diseases. For instance, its structural motif has been investigated in the context of enzyme inhibition and modulation of protein-protein interactions. The cyanide moiety can serve as a recognition element for specific binding sites on target proteins, while the chiral center allows for the design of enantiomerically pure compounds that exhibit high selectivity and reduced side effects.

One of the most compelling aspects of L-(S)-4-Cyanophenylalanine, Methyl Ester HCl is its potential application in peptidomimetics—molecules designed to mimic the structure and function of peptides but with improved stability and bioavailability. The compound's ability to serve as a precursor for peptidomimetic scaffolds has been highlighted in several cutting-edge studies. Researchers have demonstrated that by incorporating this amino acid derivative into peptide-like structures, they can create novel entities with enhanced pharmacokinetic profiles. These peptidomimetics are being evaluated for their efficacy in treating conditions such as cancer, inflammation, and neurodegenerative disorders.

The pharmaceutical industry has also shown interest in leveraging L-(S)-4-Cyanophenylalanine, Methyl Ester HCl for the development of protease inhibitors. Proteases are enzymes that play critical roles in various physiological processes, and their dysregulation is associated with numerous diseases. By designing molecules that specifically target these enzymes, researchers aim to develop treatments that can modulate their activity. The cyanide group in L-(S)-4-Cyanophenylalanine, Methyl Ester HCl provides a handle for covalent inhibition strategies, which can lead to highly potent and selective protease inhibitors. Several preclinical studies have begun to explore this potential, with promising results indicating that such inhibitors could be effective against diseases like HIV and certain types of cancer.

Moreover, the chemical versatility of L-(S)-4-Cyanophenylalanine, Methyl Ester HCl extends beyond pharmaceutical applications. It has been utilized in material science research as a precursor for functional materials with unique properties. For example, its incorporation into polymers or coatings can impart specific chemical functionalities that enhance material performance. The cyanide group can participate in coordination chemistry interactions with metal ions, leading to the formation of metal-organic frameworks (MOFs) or other functional materials with applications in catalysis and gas storage.

The synthesis and handling of L-(S)-4-Cyanophenylalanine, Methyl Ester HCl require meticulous attention to detail due to its reactive nature. Advanced synthetic techniques are employed to ensure high yield and purity while maintaining the integrity of its chiral center. Continuous advancements in synthetic methodologies have made it increasingly feasible to produce this compound on an industrial scale, facilitating its use in both academic research and commercial applications.

In conclusion, L-(S)-4-Cyanophenylalanine, Methyl Ester HCl (CAS No. 306733-12-0) is a multifaceted compound with significant potential across multiple domains of science and industry. Its unique structural features make it an invaluable tool for drug discovery, peptidomimetic design, protease inhibition studies, and material science research. As our understanding of its properties continues to evolve through ongoing research efforts, it is likely that new applications will emerge, further solidifying its importance in modern chemistry.

306733-12-0 (L-(S)-4-Cyanophenylalanine, methyl ester HCl) 関連製品

- 1344158-46-8(6-Hydroxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester)

- 1286272-65-8(Tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate)

- 1803581-53-4(2-(2-hydroxyphenyl)aminopyridine-3-carbonitrile)

- 91346-68-8(Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate)

- 1427902-43-9(5H-Imidazo[1,5-a]azepine-1-carboxamide, N-(1-cyanocyclobutyl)-6,7,8,9-tetrahydro-N-methyl-3-phenyl-)

- 147527-21-7(10(E)-Nonadecenoic Acid)

- 2138073-51-3(4,4-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one)

- 75479-92-4(3'-Methylsulfanyl-3,4,5-trichlorobiphenyl)

- 704916-75-6((3S)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid)

- 7501-37-3(4-4-(propan-2-yl)phenylbutanoic acid)